molecular formula C6H8N4O3 B13741727 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid CAS No. 23244-84-0

5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid

Cat. No.: B13741727
CAS No.: 23244-84-0
M. Wt: 184.15 g/mol
InChI Key: YMCCESRRJOSHKR-UHFFFAOYSA-N
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Description

5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported MnO2, under aqueous conditions . The reaction conditions often include room temperature and the use of green solvents to adhere to the principles of green chemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-component reactions (MCRs) that allow for the synthesis of complex molecules in a single step. These reactions are advantageous due to their high yield, short reaction time, and reduced solvent use . Various catalysts, such as sodium ascorbate, molecular iodine, and nanoparticles, have been employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Additionally, it can modulate the activity of various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-pyrazole-4-carbonitrile
  • 5-Amino-4-hydroxyiminopyrazole
  • 5-Amino-1H-pyrazolo[4,3-b]pyridine

Uniqueness

Compared to similar compounds, 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety, for example, enhances its solubility and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .

Properties

CAS No.

23244-84-0

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

2-(3-amino-4-carbamoyl-1H-pyrazol-5-yl)acetic acid

InChI

InChI=1S/C6H8N4O3/c7-5-4(6(8)13)2(9-10-5)1-3(11)12/h1H2,(H2,8,13)(H,11,12)(H3,7,9,10)

InChI Key

YMCCESRRJOSHKR-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=NN1)N)C(=O)N)C(=O)O

Origin of Product

United States

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